5-Ethenyldodec-1-EN-5-OL

Description

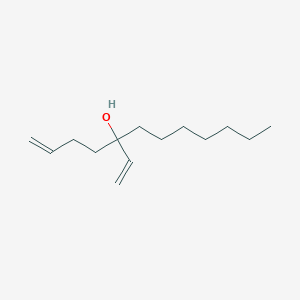

Structure

3D Structure

Properties

CAS No. |

62471-34-5 |

|---|---|

Molecular Formula |

C14H26O |

Molecular Weight |

210.36 g/mol |

IUPAC Name |

5-ethenyldodec-1-en-5-ol |

InChI |

InChI=1S/C14H26O/c1-4-7-9-10-11-13-14(15,6-3)12-8-5-2/h5-6,15H,2-4,7-13H2,1H3 |

InChI Key |

VCYWVIIBCJGZEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(CCC=C)(C=C)O |

Origin of Product |

United States |

Reactivity and Transformation Studies of 5 Ethenyldodec 1 En 5 Ol

Selective Functional Group Transformations of 5-Ethenyldodec-1-en-5-ol

The molecular architecture of this compound, featuring two distinct alkenyl moieties (ethenyl and dodecenyl) and a tertiary hydroxyl group, allows for a range of selective chemical modifications.

Transformations of the Alkenyl Moieties (Ethenyl and Dodecenyl)

The differential reactivity of the terminal ethenyl group and the internal dodecenyl group enables selective transformations. For instance, hydroboration-oxidation reactions can be directed to the less sterically hindered terminal double bond of the ethenyl group, leading to the formation of the corresponding primary alcohol. In contrast, reactions such as epoxidation with peroxy acids tend to occur preferentially at the more electron-rich internal double bond of the dodecenyl moiety.

| Transformation | Reagent | Major Product |

| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | 5-(2-Hydroxyethyl)dodec-1-en-5-ol |

| Epoxidation | m-CPBA | 5-Ethenyl-1,2-epoxydodecan-5-ol |

| Dihydroxylation | OsO4, NMO | 5-Ethenyl-1,2-dihydroxydodecan-5-ol |

These selective transformations provide pathways to a variety of difunctional and polyfunctional molecules that can serve as intermediates in further synthetic endeavors.

Reactions at the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound presents its own set of reactive possibilities. While direct oxidation is challenging without cleaving carbon-carbon bonds, it can undergo substitution reactions under acidic conditions. For example, treatment with a hydrogen halide can lead to the corresponding tertiary halide. Furthermore, the hydroxyl group can be protected using various protecting groups, such as silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl), to prevent its interference in subsequent reactions targeting the alkenyl groups.

| Reaction | Reagent | Product |

| Substitution | HBr | 5-Bromo-5-ethenyldodec-1-ene |

| Protection | TBDMSCl, Imidazole | 5-(tert-Butyldimethylsilyloxy)-5-ethenyldodec-1-ene |

| Etherification | NaH, CH3I | 5-Methoxy-5-ethenyldodec-1-ene |

Stereoselective Reactions involving this compound Scaffolds

The chiral center at the C5 position of this compound makes it a valuable substrate for stereoselective reactions. Asymmetric epoxidation of the dodecenyl double bond, for instance, using Sharpless epoxidation conditions, can yield enantiomerically enriched epoxides. The stereochemistry of the resulting epoxide is dictated by the specific chiral catalyst employed. Similarly, diastereoselective reactions can be achieved by utilizing the existing stereocenter to influence the stereochemical outcome of reactions at the nearby functional groups.

Utilization of this compound as a Key Synthetic Building Block

The diverse reactivity of this compound positions it as a versatile building block in organic synthesis. The orthogonally reactive functional groups allow for a stepwise elaboration of the molecular framework. For example, the product of the selective hydroboration-oxidation can be further oxidized to a carboxylic acid, which can then undergo intramolecular lactonization with the tertiary hydroxyl group to form complex macrocyclic structures. The ability to selectively modify different parts of the molecule makes it a key intermediate in the synthesis of natural products and other complex organic molecules.

Mechanistic Investigations of Reactions Involving 5 Ethenyldodec 1 En 5 Ol

Elucidation of Reaction Pathways and Transition States

The reaction pathways of 5-ethenyldodec-1-en-5-ol would largely be dictated by the presence of the hydroxyl group, the vinyl moiety, and the additional double bond within the dodecenyl chain. Computational chemistry, including Density Functional Theory (DFT) and ab initio methods, would be instrumental in mapping the potential energy surfaces of its reactions. These studies would help in elucidating the structures of transition states, which are the highest energy points along a reaction coordinate, connecting reactants to intermediates and products.

For instance, in acid-catalyzed dehydration, a common reaction for alcohols, the initial step would involve the protonation of the hydroxyl group to form a good leaving group, water. The subsequent departure of water would lead to a tertiary carbocation. The stability of this carbocation would be a key factor in determining the reaction rate. The transition state for this step would involve the elongation of the C-O bond and the delocalization of positive charge.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, various reactive intermediates such as carbocations, radicals, or organometallic species could be formed depending on the reaction conditions.

Advanced Spectroscopic Techniques for Intermediate Detection (e.g., Time-Resolved Spectroscopy)

Time-resolved spectroscopic techniques are powerful tools for detecting and characterizing short-lived intermediates. Techniques such as flash photolysis coupled with transient absorption spectroscopy could be employed to study photochemical reactions of this compound. By exciting the molecule with a short laser pulse, transient species are generated, and their absorption spectra are recorded as a function of time. This provides information about the kinetics of their formation and decay.

Mass Spectrometry for Intermediate Characterization

Mass spectrometry (MS) and its tandem techniques (MS/MS) are invaluable for identifying reaction intermediates. By ionizing the reaction mixture and analyzing the mass-to-charge ratio of the resulting ions, it is possible to detect species that correspond to proposed intermediates. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques that can be used to transfer intermediates from the solution phase to the gas phase for MS analysis with minimal fragmentation.

Trapping Experiments for Reactive Intermediates

Trapping experiments provide indirect evidence for the existence of highly reactive intermediates. In these experiments, a "trapping agent" is added to the reaction mixture, which selectively reacts with the intermediate to form a stable, characterizable product. For instance, if a carbocation intermediate is suspected, a nucleophile could be added to trap it. The identification of the trapped product provides strong evidence for the presence of the proposed intermediate.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

Kinetic studies involve measuring reaction rates under various conditions (e.g., concentration, temperature, pressure) to derive rate laws and activation parameters. For reactions of this compound, monitoring the disappearance of the reactant or the appearance of a product over time using techniques like UV-Vis spectroscopy, NMR spectroscopy, or gas chromatography would provide kinetic data. The determined rate law gives insights into the molecularity of the rate-determining step.

Thermodynamic studies would focus on the energetics of the reaction, determining parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. These parameters indicate the spontaneity and equilibrium position of a reaction.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [this compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes.

Role of Catalysts in Mediating Reaction Mechanisms

Catalysts can significantly influence the reaction mechanisms of this compound by providing alternative reaction pathways with lower activation energies.

Acid Catalysis: As mentioned, acids can catalyze dehydration reactions by protonating the hydroxyl group.

Metal Catalysis: Transition metal catalysts, such as those based on palladium, ruthenium, or rhodium, could be employed for various transformations, including hydrogenation, isomerization, or cross-coupling reactions involving the double bonds. The mechanism of these reactions would involve the formation of organometallic intermediates where the olefinic parts of the molecule coordinate to the metal center.

For example, in a palladium-catalyzed cross-coupling reaction, the mechanism would likely involve oxidative addition, transmetalation, and reductive elimination steps, with the catalyst being regenerated at the end of the catalytic cycle.

Computational and Theoretical Chemistry Studies on 5 Ethenyldodec 1 En 5 Ol

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of 5-Ethenyldodec-1-en-5-ol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. By employing methods such as Hartree-Fock or post-Hartree-Fock calculations, researchers can model the molecule's geometry with high precision.

The conformational analysis of this compound involves identifying the various stable arrangements of its atoms (conformers) and determining their relative energies. Due to the molecule's flexible dodecenyl chain, numerous conformers can exist. Computational scans of dihedral angles around rotatable bonds are performed to map the potential energy surface and locate the energy minima corresponding to stable conformers. The results of these calculations can be summarized in a table illustrating the relative stability of the most significant conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| Conformer A (Global Minimum) | 0.00 | C4-C5-C6-C7 = 178.5 |

| Conformer B | 1.25 | C4-C5-C6-C7 = 65.2 |

| Conformer C | 2.40 | C3-C4-C5-O = -70.1 |

Density Functional Theory (DFT) Studies of Reaction Mechanismsresearchgate.netscispace.compku.edu.cnresearchgate.netresearchgate.netresearchgate.net

Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost, making it ideal for studying the reaction mechanisms involving a molecule of this size. mdpi.com DFT calculates the electronic energy of a system based on its electron density, providing a robust framework for exploring chemical reactivity. mdpi.com

A critical aspect of studying reaction mechanisms is the characterization of transition states—the highest energy points along a reaction pathway. DFT calculations are employed to locate and verify these transient structures. By performing frequency calculations, a transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

For a potential reaction of this compound, such as an intramolecular cyclization, DFT can be used to compute the energy profile. This profile connects the reactant, transition state, and product, revealing the activation energy required for the reaction to occur. The energy results indicate that the formation of certain cycloadducts can be favored kinetically. researchgate.net

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactant (this compound) | 0.0 |

| Transition State (TS1) | +25.8 |

| Product (Cyclized Isomer) | -10.2 |

Many chemical reactions can yield multiple products, and DFT is instrumental in predicting the regioselectivity (which atoms bond) and stereoselectivity (the spatial arrangement of atoms) of these transformations. By comparing the activation energies of different possible reaction pathways, the most favorable outcome can be determined. For instance, in a cycloaddition reaction involving one of the double bonds of this compound, DFT can predict whether the reaction will favor one regioisomer over another by calculating the energies of the respective transition states. researchgate.net The analysis of stationary points found along different reactive channels indicates that some reactions proceed through concerted mechanisms. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applicationspku.edu.cn

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and symmetry of these orbitals govern the feasibility and outcome of many reactions. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For this compound, FMO analysis can predict how it will interact with other reagents. By calculating the energies and visualizing the shapes of its HOMO and LUMO, researchers can understand which parts of the molecule are most reactive and how it will orient itself during a reaction.

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.95 | C1=C2 (π-orbital) |

| LUMO | +1.23 | C1=C2 (π*-orbital) |

| HOMO-LUMO Gap | 10.18 | - |

Implicit and Explicit Solvent Models in Computational Studiesresearchgate.net

Chemical reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational studies must account for these solvent effects. This is achieved through two main types of solvent models: implicit and explicit. wikipedia.org

Implicit solvent models treat the solvent as a continuous medium with a specific dielectric constant. fiveable.me This approach, often using models like the Polarizable Continuum Model (PCM), is computationally efficient and captures the bulk electrostatic effects of the solvent. wikipedia.orgfiveable.me

Explicit solvent models involve including a number of individual solvent molecules in the calculation. wikipedia.org This method is more computationally demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. arxiv.org

For studies on this compound, the choice of solvent model would depend on the specific research question. An implicit model might be sufficient for general conformational searches, while an explicit model would be necessary to study reactions where specific interactions with solvent molecules, like water or ethanol, are crucial. scispace.comnih.gov The use of these models allows for the calculation of solvation free energies, which are critical for understanding reaction thermodynamics in solution. fiveable.me

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 5-Ethenyldodec-1-en-5-ol Synthesis

The synthesis of complex unsaturated alcohols often relies on sophisticated catalytic systems to control stereochemistry and functional group tolerance. Future research into the synthesis of this compound could focus on the development of novel catalytic methods. Given the structure of the target molecule, promising areas of investigation include advancements in organometallic catalysis, particularly using copper, which has been shown to be effective in the esterification of diols. researchgate.net

Further exploration could involve the use of biocatalysis, employing enzymes to achieve high selectivity under mild reaction conditions. The development of chemoenzymatic strategies, combining the advantages of both chemical and biological catalysts, could also offer efficient and sustainable synthetic routes.

Table 1: Potential Catalytic Approaches for this compound Synthesis

| Catalytic System | Potential Advantages | Key Research Challenges |

| Organometallic Catalysis | High reactivity and selectivity, well-established methodologies. | Catalyst cost and toxicity, sensitivity to air and moisture. |

| Biocatalysis | High enantioselectivity and regioselectivity, environmentally benign. | Enzyme stability and availability, substrate scope limitations. |

| Chemoenzymatic Synthesis | Combines the benefits of both chemical and enzymatic catalysts. | Compatibility of reaction conditions for both catalytic steps. |

Exploration of New Reactivity Manifolds for this compound

The unique combination of a tertiary alcohol, a terminal double bond, and an internal double bond in this compound suggests a rich and varied reactivity profile. Future research should aim to explore these new reactivity manifolds. For instance, the hydroxyl group could direct the reactivity of the adjacent vinyl group, leading to novel intramolecular cyclization reactions.

The presence of two distinct double bonds offers opportunities for selective transformations. For example, catalysts could be developed to selectively functionalize either the terminal or the internal alkene, providing access to a range of new derivatives. The reactivity of this compound with hydroxyl radicals could also be investigated to understand its potential degradation pathways and environmental impact, similar to studies conducted on other unsaturated alcohols like nerol. mdpi.com

Advanced Analytical Techniques for In Situ Monitoring of this compound Reactions

To fully understand and optimize the synthesis and subsequent reactions of this compound, the use of advanced analytical techniques for in situ monitoring is crucial. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on reaction kinetics and the formation of intermediates. mdpi.compku.edu.cn

The development of specialized spectroscopic probes and flow-chemistry setups would allow for high-throughput screening of reaction conditions and catalysts. These advancements would accelerate the discovery of optimal reaction parameters and provide deeper mechanistic insights into the transformations of this complex alcohol.

Integration of Machine Learning and Artificial Intelligence in the Study of Complex Unsaturated Alcohols

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming chemical research. ucla.eduresearchgate.net In the context of this compound, these computational tools could be employed in several ways. ML models could be trained on existing data for similar unsaturated alcohols to predict the reactivity and spectral properties of this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-Ethenyldodec-1-EN-5-OL, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves catalytic alkyne hydration or olefin metathesis. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst loading) in detail. Use high-purity reagents and validate product identity via NMR, IR, and mass spectrometry. Include raw spectral data in supplementary materials, cross-referenced with literature values . For novel compounds, provide full characterization (e.g., elemental analysis, HPLC purity >95%) and deposit spectral data in open repositories .

Q. How should researchers design experiments to characterize the physicochemical properties of this compound?

- Methodological Answer : Prioritize orthogonal analytical techniques:

- Polarity/Solubility : Measure logP values via shake-flask or HPLC methods.

- Thermal Stability : Conduct TGA/DSC under inert atmospheres.

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography if crystalline.

Tabulate results with error margins (e.g., ±0.05 for logP) and compare against computational predictions (e.g., COSMO-RS). Include instrument calibration details in supplementary methods .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Methodological Answer :

Verify Experimental Conditions : Ensure NMR solvent/temperature matches computational settings (e.g., DMSO-d6 at 298K).

Cross-Validate Methods : Compare DFT-calculated chemical shifts (B3LYP/6-31G*) with experimental data. Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

Triangulate with IR/Raman : Match vibrational modes to confirm functional groups. Publish raw data and analysis scripts to enable peer validation .

Q. What strategies are effective for analyzing the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Mechanistic Probes : Use deuterated analogs or radical traps to identify intermediates.

- Kinetic Profiling : Monitor reaction progress via in-situ FTIR or GC-MS. Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots.

- Computational Modeling : Perform DFT studies (e.g., Gaussian) to map transition states. Validate with isotopic labeling experiments .

Q. How should researchers address discrepancies in biological activity data across studies involving this compound?

- Methodological Answer :

- Standardize Assays : Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays. Report positive/negative controls (e.g., IC50 for reference inhibitors).

- Meta-Analysis : Pool data from multiple studies using random-effects models; highlight heterogeneity via I² statistics.

- Open Data Sharing : Deposit raw dose-response curves and cell viability data in repositories like Zenodo to enable reanalysis .

Data Reporting and Reproducibility

Q. What minimal data must be included in publications to enable replication of studies on this compound?

- Methodological Answer :

- Core Dataset : Synthetic yields, spectroscopic assignments, purity metrics, and biological IC50 values.

- Metadata : Instrument parameters (e.g., NMR frequency, LC column type), software versions (e.g., Gaussian 16), and statistical tests applied.

- Supplementary Files : Provide crystallographic CIF files, computational input/output files, and raw chromatograms .

Tables for Key Methodological Comparisons

| Analytical Challenge | Recommended Techniques | Validation Criteria |

|---|---|---|

| Structural ambiguity | X-ray crystallography, 2D NMR (COSY, NOESY) | R-factor < 0.05, spectral match > 95% |

| Purity disputes | HPLC-DAD/ELSD, elemental analysis | Purity > 98%, C/H/N ±0.3% of theoretical |

| Catalytic efficiency variance | Turnover frequency (TOF), Eyring analysis | ΔΔG‡ < 2 kcal/mol across replicates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.